

# A Comparative Analysis of 1.8% Topical Lidocaine System and 5% Lidocaine Patch

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of two topical **lidocaine** formulations indicated for the relief of pain associated with post-herpetic neuralgia (PHN): the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch. The 1.8% system was approved based on its demonstrated bioequivalence to the 5% patch, which has established efficacy in treating PHN. This comparison focuses on their pharmacokinetic profiles, adhesion performance, and safety, supported by data from key clinical studies.

#### **Mechanism of Action**

Topical **lidocaine** provides analgesia by blocking voltage-gated sodium channels within the dermal nociceptors of A-delta and C fibers.[1] This action inhibits the initiation and conduction of neuronal impulses, thereby reducing the ectopic discharges that contribute to neuropathic pain.[1]





Click to download full resolution via product page

**Figure 1:** Signaling pathway of topical **lidocaine**'s analgesic effect.

### **Comparative Data**

The following tables summarize the key comparative data between the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch, derived from two Phase 1, single-center, open-label, randomized pharmacokinetic studies in healthy adults.[1]

**Product Characteristics** 

| Attribute         | 1.8% Lidocaine Topical<br>System | 5% Lidocaine Patch                |
|-------------------|----------------------------------|-----------------------------------|
| Formulation       | Nonaqueous polymer matrix        | Aqueous polymer matrix (hydrogel) |
| Lidocaine Content | 36 mg (18 mg per gram adhesive)  | 700 mg (50 mg per gram adhesive)  |
| Size              | 10 cm x 14 cm                    | 10 cm x 14 cm                     |
| Thickness         | ~0.08 cm                         | ~0.16 cm                          |
| Weight            | 2 g adhesive                     | 14 g adhesive                     |
| Bioavailability   | ~48%                             | ~3% ± 2%                          |



Data sourced from Gudin et al., 2020.[1]

## Pharmacokinetic Parameters (Single Application of 3 Systems/Patches)

Bioequivalence was established as the 90% confidence intervals for the ratio of geometric means for key pharmacokinetic parameters fell within the standard 80% to 125% range.[1]

| Parameter                    | 1.8% Lidocaine Topical<br>System (Mean ± SD) | 5% Lidocaine Patch (Mean<br>± SD) |
|------------------------------|----------------------------------------------|-----------------------------------|
| Cmax (ng/mL)                 | 80.45 ± 25.53                                | 75.38 ± 29.96                     |
| Tmax (hours, median [range]) | 13.95 [9.0–20.0]                             | 12.69 [9.1–24.0]                  |
| AUC0-t (ng·h/mL)             | 1145.4 ± 359.7                               | 1133.4 ± 404.7                    |
| AUC0-inf (ng·h/mL)           | 1238.2 ± 372.2                               | 1250.9 ± 423.8                    |
| T½ (hours)                   | 5.56 ± 1.67                                  | 6.27 ± 1.77                       |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; T½: Half-life. Data from Study 1.[1]

#### **Adhesion Performance**

Adhesion was assessed using a 5-point scale (0 =  $\geq$ 90% adhered; 1 =  $\geq$ 75% to <90% adhered; 2 =  $\geq$ 50% to <75% adhered; 3 = >0% to <50% adhered; 4 = completely detached).

| Adhesion Score at 12<br>Hours | 1.8% Lidocaine Topical<br>System | 5% Lidocaine Patch |
|-------------------------------|----------------------------------|--------------------|
| Mean Score                    | 0.22                             | 0.86               |
| Subjects with Score > 2       | 0                                | 13 patches (8.1%)  |
| Completely Detached (Score 4) | 0                                | 5 patches (3.1%)   |



The 1.8% topical system demonstrated statistically superior adhesion compared to the 5% patch (P<0.001). Data from Study 2.[1]

Safety and Tolerability

| Adverse Events (AEs) -<br>Study 1 | 1.8% Lidocaine Topical<br>System | 5% Lidocaine Patch               |
|-----------------------------------|----------------------------------|----------------------------------|
| Overall Incidence of AEs          | 3.6%                             | 10.5%                            |
| Treatment-Related AEs             | 0%                               | Not specified                    |
| Serious or Severe AEs             | 0                                | 0                                |
| AEs Leading to Discontinuation    | 0                                | 1 (not treatment-related)        |
| Mean Irritation Score             | <1 (barely perceptible erythema) | <1 (barely perceptible erythema) |

Data from Gudin et al., 2020.[1][2]

#### **Experimental Protocols**

The comparative data were primarily generated from two Phase 1, single-center, open-label, randomized, crossover studies in healthy adult subjects.

#### Bioequivalence Study (Study 1 & 2)

- Objective: To compare the pharmacokinetic profiles of the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch.[1]
- Design: Two open-label, randomized, two-period crossover studies.[1]
- Subjects: Healthy adult volunteers (N=56 in Study 1, N=54 in Study 2).[1]
- Procedure:
  - In Study 1, subjects first received a single intravenous bolus of lidocaine to determine the apparent dose of the topical products.[1]







- After a 7-day washout period, subjects were randomized to receive either three 1.8% topical systems or three 5% patches applied to their back for 12 hours.[1]
- Following another 7-day washout period, subjects crossed over to the other treatment.[1]
- Serial blood samples were collected over time to measure plasma lidocaine concentrations using a validated liquid chromatography with tandem mass spectrometry method.[3]
- Statistical Analysis: Analysis of variance (ANOVA) was used on log-transformed pharmacokinetic parameters (Cmax, AUC). Bioequivalence was concluded if the 90% confidence intervals of the ratio of the geometric means for these parameters were within the 80% to 125% range.[3][4]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the bioequivalence studies.



#### **Adhesion and Tolerability Study**

- Objective: To assess and compare the adhesion performance and skin tolerability of both products.
- Design: Conducted as part of the bioequivalence studies, particularly Study 2.
- Procedure:
  - Following the application of the patches as described in the bioequivalence protocol.
  - Adhesion was scored by trained personnel at specific time points (e.g., 0, 3, 6, 9, and 12 hours) using a standardized 5-point scale.
  - Skin irritation was assessed after patch removal using a dermal response scale.
- Statistical Analysis: Adhesion scores were compared between the two products using appropriate statistical tests to determine superiority.





Click to download full resolution via product page

Figure 3: Workflow for adhesion and tolerability assessment.

#### Conclusion

The 1.8% **lidocaine** topical system achieves bioequivalent plasma concentrations to the 5% **lidocaine** patch with a significantly lower drug load (36 mg vs. 700 mg), indicating a more efficient drug delivery system.[1] While direct comparative efficacy trials in patients with post-herpetic neuralgia have not been published, the established bioequivalence serves as the basis for the 1.8% system's indication for this condition.[5] Furthermore, clinical studies in



healthy volunteers have demonstrated that the 1.8% topical system has a superior adhesion profile and a comparable safety and skin tolerability profile to the 5% **lidocaine** patch.[1][6][7] The improved adhesion may be a critical factor in ensuring consistent drug delivery over the 12-hour administration period.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Randomized, Open-Label, Bioequivalence Study of Lidocaine Topical System 1.8% and Lidocaine Patch 5% in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. dovepress.com [dovepress.com]
- 4. scilexholding.com [scilexholding.com]
- 5. oss.signavitae.com [oss.signavitae.com]
- 6. Scilex Presents ZTlido™ Data on Superior Adhesion over Lidocaine Patch Formulation [prnewswire.com]
- 7. drugs.com [drugs.com]
- 8. contemporaryclinic.com [contemporaryclinic.com]
- To cite this document: BenchChem. [A Comparative Analysis of 1.8% Topical Lidocaine System and 5% Lidocaine Patch]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769761#evaluation-of-a-1-8-topical-lidocaine-system-versus-a-5-lidocaine-patch]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com